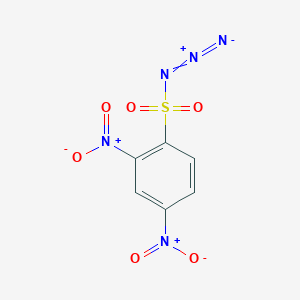
N-diazo-2,4-dinitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diazo-2,4-dinitrobenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2,4-dinitrobenzenesulfonamide moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-diazo-2,4-dinitrobenzenesulfonamide can be synthesized through the diazotization of 2,4-dinitrobenzenesulfonamide. The process typically involves the reaction of 2,4-dinitrobenzenesulfonamide with a diazotizing agent such as nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazo compound .
Industrial Production Methods
In industrial settings, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds due to safety concerns associated with handling these reactive intermediates. Continuous flow systems allow for the on-demand generation and immediate use of diazo compounds, minimizing the risk of explosions and toxicity .
Analyse Chemischer Reaktionen
Types of Reactions
N-diazo-2,4-dinitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azo compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. Substitution reactions often require catalysts such as transition metals .
Major Products Formed
The major products formed from reactions involving this compound include azo compounds, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-diazo-2,4-dinitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-diazo-2,4-dinitrobenzenesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates such as carbenes and radicals. These intermediates can then participate in a wide range of chemical reactions, including cycloadditions, insertions, and rearrangements. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed .
Vergleich Mit ähnlichen Verbindungen
N-diazo-2,4-dinitrobenzenesulfonamide can be compared with other diazo compounds such as ethyl diazoacetate and diazomethane. While all these compounds contain the diazo group, this compound is unique due to the presence of the 2,4-dinitrobenzenesulfonamide moiety, which imparts distinct reactivity and stability characteristics .
List of Similar Compounds
- Ethyl diazoacetate
- Diazomethane
- 2,4-dinitrobenzenesulfonamide
- 2,4-dinitrobenzenesulfonyl chloride
Eigenschaften
CAS-Nummer |
920756-43-0 |
|---|---|
Molekularformel |
C6H3N5O6S |
Molekulargewicht |
273.19 g/mol |
IUPAC-Name |
N-diazo-2,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H |
InChI-Schlüssel |
OGVDLNBGQBMNDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)

![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)

![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
